molecular formula C10H10O2 B8609791 1-o-Tolyl-propane-1,2-dione

1-o-Tolyl-propane-1,2-dione

Cat. No. B8609791
M. Wt: 162.18 g/mol
InChI Key: NSDHSKBWBUOUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06686381B2

Procedure details

A mixture of 7 g (47.23 mmol) 1-o-Tolyl-propan-2-one, 30.5 g (0.141 mol) pyridinium chlorochromate and 11.2 g (0.141 mol) pyridine in 200 ml DCM was heated to reflux for 16 h. The mixture was filtered through a pad of silica and the filtrate was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica eluting with ethyl acetate/n-hexane 1:4. The product fractions were evaporated to yield 1.178 g (15%) of the title compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8](=[O:10])[CH3:9].[Cr](Cl)([O-])(=O)=[O:13].[NH+]1C=CC=CC=1.N1C=CC=CC=1>C(Cl)Cl>[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[O:13])[C:8](=[O:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C1(=C(C=CC=C1)CC(C)=O)C
Name
Quantity
30.5 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
11.2 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of silica
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica eluting with ethyl acetate/n-hexane 1:4
CUSTOM
Type
CUSTOM
Details
The product fractions were evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)C(C(C)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.178 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.